Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate
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Overview
Description
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate is a complex organic compound that features a furan ring, a cyano group, and a pyrrolidine moiety
Mechanism of Action
Target of Action
The compound “Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. The pyrrolidine ring in “this compound” could potentially interact with target proteins in a specific way due to its stereochemistry .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a cyanoacetylene compound, followed by the introduction of the pyrrolidine moiety through a cyclization reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce amines.
Scientific Research Applications
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives with cyano and pyrrolidine groups, such as:
- Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]thiophene-2-carboxylate
- Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]pyrrole-2-carboxylate
Uniqueness
Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-14(18)12-10(4-7-20-12)8-11(9-15)13(17)16-5-2-3-6-16/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJDZIIINUHKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)C=C(C#N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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